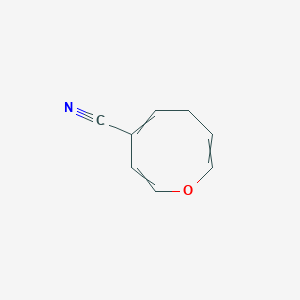

4H-Oxocine-6-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

113236-98-9 |

|---|---|

Molecular Formula |

C8H7NO |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

4H-oxocine-6-carbonitrile |

InChI |

InChI=1S/C8H7NO/c9-7-8-3-1-2-5-10-6-4-8/h2-6H,1H2 |

InChI Key |

FEKNVUPDFFQQNB-UHFFFAOYSA-N |

Canonical SMILES |

C1C=COC=CC(=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4h Oxocine 6 Carbonitrile and Analogous Oxocine Carbonitrile Architectures

Cyclization Strategies for Oxocine Ring Construction

The formation of the oxocine ring is the pivotal step in the synthesis of 4H-Oxocine-6-carbonitrile. Both intramolecular and intermolecular strategies have been explored for the construction of the core oxocine scaffold, which can be adapted for the synthesis of carbonitrile-substituted derivatives.

Intramolecular Annulation Reactions

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, as it is entropically favored over intermolecular reactions. In the context of oxocine synthesis, this approach typically involves the cyclization of a linear precursor containing an oxygen atom and a reactive moiety that can form the eight-membered ring.

While direct participation of a nitrile group in the intramolecular formation of an oxocine ring is not widely documented, the reactivity of the cyano group can be harnessed in principle. One hypothetical approach could involve the intramolecular addition of an oxygen nucleophile to an activated nitrile. For instance, a long-chain hydroxyalkenenitrile could be induced to cyclize under specific catalytic conditions. The activation of the nitrile group, possibly by a Lewis acid, would be crucial for such a transformation to proceed.

Another potential strategy involves the use of radical cyclizations. Thiophenol-mediated intramolecular 8-endo radical cyclization has been successfully employed for the synthesis of benzoxocine derivatives. researchgate.net This methodology could potentially be adapted for acyclic precursors bearing a nitrile group, where the radical cyclization would form the oxocine ring.

A key challenge in these approaches is controlling the regioselectivity of the cyclization to favor the 8-endo-trig pathway required for the formation of the eight-membered ring, as 6-exo-trig or 7-exo-trig cyclizations are often kinetically favored.

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecular architectures. For the synthesis of oxocine frameworks, tandem cyclization-rearrangement pathways can be envisioned. For instance, a Claisen rearrangement of a suitably substituted allyl vinyl ether can lead to a rearranged intermediate that is primed for a subsequent cyclization to form the oxocine ring.

A notable example in the synthesis of eight-membered cyclic ethers is the tandem Nicholas reaction/ring-closing metathesis. nih.gov This strategy involves the formation of an ether linkage via an intermolecular Nicholas reaction, followed by ring-closing metathesis (RCM) of a resulting dienyl ether to construct the oxocine ring. While this has been applied to the synthesis of natural products like (+)-cis-lauthisan, its adaptation to include a carbonitrile functionality would require careful selection of catalysts and reaction conditions to avoid interference from the nitrile group.

| Tandem Reaction | Key Steps | Application Example | Potential for Oxocine-Carbonitriles |

| Nicholas Reaction/RCM | Intermolecular ether formation, Ring-Closing Metathesis | Synthesis of (+)-cis-lauthisan nih.gov | Requires nitrile-tolerant RCM catalysts. |

| Claisen Rearrangement/Cyclization | nih.govnih.gov-Sigmatropic rearrangement, Intramolecular etherification | General strategy for medium-ring ethers | Compatibility of the nitrile group with the high temperatures often required for Claisen rearrangements needs to be considered. |

Intermolecular Approaches to Oxocine Scaffold Assembly

Intermolecular reactions for the construction of the oxocine scaffold are less common due to the challenges of bringing two or more components together to form a medium-sized ring in a controlled manner. However, multi-component and domino reactions offer promising avenues.

Multi-component reactions (MCRs), where three or more starting materials react in a one-pot fashion to form a complex product, are highly atom-economical and efficient. rsc.orgnih.govmdpi.com While specific MCRs for the synthesis of this compound are not established, one can conceptualize such a reaction. For example, a three-component reaction involving a di-electrophile, a di-nucleophile containing an oxygen atom, and a component that introduces the carbonitrile functionality could potentially assemble the oxocine ring. Isocyanide-based MCRs are particularly versatile for the synthesis of heterocycles and could be explored for this purpose. nih.govmdpi.com

The development of new MCRs is an active area of research, and the design of a convergent synthesis for oxocine-carbonitriles remains a synthetic challenge.

Domino and cascade reactions provide another powerful tool for the efficient construction of complex cyclic systems. mdpi.comepfl.ch These reactions involve a sequence of intramolecular or intermolecular transformations where the functionality generated in one step triggers the next. For the synthesis of oxocines, a domino sequence could be initiated by an intermolecular reaction that forms a linear precursor, which then undergoes a spontaneous intramolecular cyclization.

For instance, an organocatalytic domino oxa-Michael/1,6-addition reaction has been developed for the asymmetric synthesis of chromans, which are six-membered oxygen heterocycles. nih.gov The principles of this reaction could potentially be extended to the synthesis of eight-membered rings by using appropriate substrates that favor an 8-endo cyclization pathway.

| Domino/Cascade Reaction Type | General Mechanism | Relevance to Oxocine Synthesis |

| Oxa-Michael/Addition | Conjugate addition of an oxygen nucleophile followed by an intramolecular addition. | Could be adapted for eight-membered ring formation with suitable precursors. nih.gov |

| Reduction/Cyclization | Reduction of a functional group to initiate an intramolecular cyclization. | A potential strategy for converting a linear precursor into a cyclic oxocine. mdpi.com |

Ring Transformation and Expansion Protocols

The construction of the oxocine ring often involves the expansion of smaller, more readily available cyclic systems or the rearrangement of existing heterocyclic structures. These methods offer a powerful entry into the oxocine core, which can then be further functionalized to introduce the desired carbonitrile group.

The transformation of six-membered heterocyclic rings like chromenes and pyrones into eight-membered oxocines is a conceptually attractive but synthetically challenging approach.

Chromene Derivatives: While direct ring expansion of chromenes to oxocines is not a commonly reported transformation, photochemical ring-opening of chromenes (benzopyrans) is a known process. nih.govresearchgate.net This reaction proceeds through an excited state to cleave the C-O bond, forming a vinyl-quinone methide intermediate. In principle, this reactive intermediate could be trapped by a suitable reagent to undergo a subsequent ring closure to form a larger ring system like an oxocine, although this remains a largely theoretical pathway for the synthesis of this compound. Enzymatic conversions of prenylated phenols can also lead to the formation of chromene rings, suggesting that biosynthetic pathways could offer inspiration for future synthetic strategies. rsc.org

Pyrone Derivatives: 2-Pyrones are versatile building blocks in organic synthesis. nih.govbeilstein-journals.orgorganic-chemistry.org Their conversion to oxocines is not a direct process but could be envisioned through multi-step sequences. For instance, 4-hydroxy-2-pyrones can act as nucleophiles in reactions like oxa-Michael additions, allowing for the introduction of a side chain that could be utilized in a subsequent ring-closing metathesis or other cyclization strategy to form the eight-membered oxocine ring. nih.gov A hypothetical reaction scheme is presented in the table below.

| Starting Material | Reagent/Condition | Intermediate | Potential Cyclization | Target Structure |

| 4-Hydroxy-6-methyl-2-pyrone | 1. Michael Acceptor2. Functional group manipulation | Pyrone with an elongated side chain | Ring-closing metathesis | Functionalized Oxocine |

A more established route to oxocine derivatives involves the expansion of smaller, saturated oxygen-containing rings. This approach leverages the relative ease of synthesis of five- and six-membered cyclic ethers and lactones.

One notable method is the ring expansion of δ-lactones (six-membered cyclic esters) into oxocenones through the insertion of an acetylene. researchgate.net This transformation effectively adds two carbon atoms to the ring, providing a direct route to the eight-membered core. Subsequent reduction of the ketone functionality can yield the corresponding oxocene. Another strategy involves the stereoselective rearrangement of cyclic ethers bearing a chloromethanesulfonate (B8650481) group on a side chain, which can be treated with a Lewis acid like zinc acetate (B1210297) to effect ring expansion. researchgate.net These methods provide a general framework for accessing the oxocine skeleton, which could then be functionalized to introduce a nitrile group.

| Precursor | Method | Key Features | Reference |

| δ-Lactone | Acetylene Insertion | Forms an oxocenone intermediate. | researchgate.net |

| Cyclic Ether with Chloromethanesulfonate Side Chain | Zn(OAc)₂-mediated Rearrangement | Stereoselective ring expansion. | researchgate.net |

Nucleophile-Mediated Synthesis of Oxocine Derivatives Bearing a Nitrile Group

The introduction of a nitrile group onto a pre-formed oxocine ring or during its formation can often be achieved through nucleophilic addition reactions. The reactivity of amines as nucleophiles is of particular importance in this context. chemguide.co.uklibretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk In the context of oxocine-carbonitrile synthesis, an amine could potentially react with a suitably activated pyrone or another precursor in a conjugate addition fashion. If the precursor contains an appropriate leaving group, this could initiate a cascade reaction leading to the formation of an oxocine ring incorporating the nitrogen atom or a side chain that can be converted to a nitrile. While direct examples for this compound are scarce, the principles of nucleophilic addition of amines to activated carbonyl systems are well-established.

The structure of the amine nucleophile plays a critical role in determining the outcome of the addition reaction. Steric hindrance is a significant factor; bulkier amines may exhibit lower reactivity or favor addition at a less sterically congested site. masterorganicchemistry.com For instance, in a hypothetical reaction with a substituted pyrone, a less hindered primary amine might add preferentially at one electrophilic center over another.

The basicity of the amine also influences its nucleophilicity. Generally, more basic amines are more nucleophilic. masterorganicchemistry.com However, in reactions that are sensitive to acid-base catalysis, a very strong base might lead to undesired side reactions. The choice of the amine must therefore be carefully considered to achieve the desired regio- and stereoselectivity.

| Nucleophile Type | Structural Feature | Expected Influence on Reactivity |

| Primary Amine (e.g., methylamine) | Small size, moderate basicity | High reactivity, less steric hindrance. |

| Secondary Amine (e.g., diethylamine) | Increased steric bulk | Potentially lower reactivity, may favor less hindered sites. |

| Tertiary Amine (e.g., triethylamine) | Sterically hindered | Generally a poor nucleophile for addition, often acts as a non-nucleophilic base. |

Catalytic Systems in Oxocine-Carbonitrile Synthesis

Catalysis offers a powerful tool for the efficient and selective synthesis of complex molecules like this compound. Both metal-based and organocatalytic systems can be envisaged for key bond-forming steps.

Palladium-catalyzed cross-coupling reactions have been successfully employed in the synthesis of oxocine derivatives. researchgate.net For instance, an intramolecular Heck reaction can be used to form the eight-membered ring. A strategy could involve the synthesis of a linear precursor containing an aryl halide and an alkene, which upon treatment with a palladium catalyst, undergoes cyclization to the oxocine. The nitrile group could be present on the precursor or introduced in a subsequent step. Palladium catalysts are also effective for the introduction of cyano groups. beilstein-journals.org

Organocatalysis, which utilizes small organic molecules to catalyze reactions, offers a green and often highly selective alternative to metal catalysis. For example, pyridine-2-carboxylic acid has been used as a catalyst for the synthesis of chromene-3-carbonitrile derivatives, highlighting the potential for organocatalytic methods in the synthesis of related heterocyclic nitriles. nih.gov Thiazolium-derived carbenes are another class of organocatalysts that have been used in oxidative lactonization reactions to form benzodioxepinones, demonstrating their utility in the formation of medium-sized rings. nih.gov

| Catalytic System | Reaction Type | Potential Application in Oxocine-Carbonitrile Synthesis |

| Palladium(0) Complexes | Intramolecular Heck Reaction | Formation of the oxocine ring from a linear precursor. |

| Palladium(II) Complexes | Cyanation | Introduction of the nitrile group onto the oxocine scaffold. |

| Pyridine-2-carboxylic acid | Multicomponent Reaction | Synthesis of a precursor containing the nitrile group. |

| Thiazolium-derived Carbenes | Oxidative Lactonization | Formation of a lactone precursor for ring expansion to an oxocine. |

Metal-Free Catalysis and Organic Base Mediation

The construction of oxocine frameworks without the use of transition metals is a highly desirable goal in modern organic synthesis, aligning with the principles of green chemistry. Methodologies in this category often rely on the use of organic bases to promote intramolecular cyclization reactions. A plausible metal-free approach to this compound would involve an intramolecular nucleophilic attack of an oxygen-based nucleophile onto an electrophilic carbon center to form the eight-membered ring.

One potential strategy involves a base-mediated intramolecular SN2' reaction of a suitably functionalized acyclic precursor. For instance, a long-chain alcohol containing a leaving group at the appropriate position and an activating group to facilitate the cyclization could be employed. The presence of a carbonitrile group would necessitate the use of mild bases to avoid its hydrolysis or participation in side reactions.

Table 1: Proposed Precursors for Base-Mediated Cyclization

| Precursor Structure | Proposed Base | Expected Product |

| 7-hydroxyoct-2-enenitrile with a C8 leaving group | A non-nucleophilic organic base (e.g., DBU, Proton Sponge) | This compound |

| 8-bromo-7-hydroxyoct-2-enenitrile | A mild inorganic base (e.g., K₂CO₃) | This compound |

Note: The data in this table is hypothetical and for illustrative purposes of a proposed synthetic route.

Detailed research into analogous systems suggests that the success of such an 8-endo-trig cyclization would be highly dependent on the substrate's conformation. The acyclic precursor would need to adopt a geometry that favors the proximity of the reacting centers. The choice of an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a hindered guanidine (B92328) base, would be critical to deprotonate the hydroxyl group without promoting elimination or other undesired pathways.

Another potential metal-free route could involve the intramolecular addition of a hydroxyl group to an activated alkyne, a reaction that can be mediated by strong organic bases. An acyclic precursor containing a terminal alkyne and a hydroxyl group separated by an appropriate tether could undergo an 8-endo-dig cyclization to furnish the desired oxocine ring. The regioselectivity of this addition would be a key challenge to overcome.

Lewis Acid Catalysis for Oxocine Formation

Lewis acid catalysis offers a powerful alternative for the construction of cyclic ethers, including oxocines. Lewis acids can activate various functional groups, facilitating intramolecular cyclization reactions that might otherwise be kinetically disfavored. A key strategy for the synthesis of this compound using this approach would involve the activation of an electrophilic carbon-carbon multiple bond or a carbonyl group by a Lewis acid, followed by an intramolecular attack by a tethered hydroxyl group.

One promising approach is the Lewis acid-promoted intramolecular addition of a hydroxyl group to an alkyne or an allene. For example, a precursor molecule containing a hydroxyl group and a suitably positioned alkyne could be cyclized in the presence of a Lewis acid. The choice of Lewis acid is crucial, with common examples including boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and various metal triflates. The Lewis acid would coordinate to the alkyne, rendering it more electrophilic and susceptible to nucleophilic attack by the tethered alcohol.

Table 2: Potential Lewis Acids and Precursors for Oxocine Synthesis

| Precursor Structure | Lewis Acid | Potential Solvent |

| (Z)-8-hydroxyoct-6-en-2-ynenitrile | BF₃·OEt₂ | Dichloromethane |

| 8-hydroxy-2-methylnon-2-en-4-ynenitrile | Sc(OTf)₃ | Acetonitrile |

Note: The data in this table is hypothetical and for illustrative purposes of a proposed synthetic route.

A significant challenge in this approach is controlling the regioselectivity of the cyclization to favor the 8-endo pathway required for the formation of the oxocine ring over the alternative exo-cyclization. The substitution pattern on the acyclic precursor and the nature of the Lewis acid can influence this selectivity.

Furthermore, a Prins-type cyclization could be envisioned. An acyclic precursor containing a homoallylic alcohol and an aldehyde, with the carbonitrile group appropriately placed, could undergo an intramolecular cyclization upon activation of the aldehyde with a Lewis acid. This would generate a transient carbocation that is trapped by the hydroxyl group to form the eight-membered ring. Careful design of the substrate would be necessary to ensure the formation of the desired 4H-oxocine structure.

Mechanistic Investigations and Chemical Reactivity of 4h Oxocine 6 Carbonitrile

Elucidation of Reaction Mechanisms for Oxocine Ring Formation

The construction of the eight-membered oxocine ring is a complex synthetic challenge. Researchers have proposed several mechanistic pathways to achieve this, often involving multi-step sequences and specific intermediates.

Several distinct strategies have been developed for synthesizing the oxocine ring system. A prominent method involves the cyclocondensation of chromonylidene derivatives with nucleophiles. rsc.org This reaction is proposed to proceed through a cascade mechanism beginning with a nucleophilic attack on the γ-pyrone ring of the chromone (B188151) precursor. rsc.org This initial attack induces a ring-opening, which generates a key hydroxyl intermediate. rsc.org Subsequently, an intramolecular cyclization occurs as the newly formed hydroxyl group attacks the electrophilic carbon of the nitrile moiety. The final step is a tautomerization that stabilizes the eight-membered oxocine skeleton.

Another established route is the ring expansion of chromone-3-carboxylic acid derivatives. tubitak.gov.tr In a reaction with malononitrile (B47326), the proposed mechanism starts with a nucleophilic attack, followed by the opening of the chromone ring to form an intermediate that undergoes decarboxylation. tubitak.gov.tr The resulting intermediate then undergoes an intramolecular cyclization at the nitrile group to yield the expanded benzoxocinone ring structure. tubitak.gov.tr

Alternative mechanisms have also been explored. The thermal ring-opening of dihydro-4H-cyclobuta[c]isochromenes has been shown to produce 1H-2-benzo[c]oxocins via a proposed ortho-quinodimethane (o-QDM) intermediate. nih.govacs.orgresearchgate.net Additionally, transition metal-catalyzed approaches, such as sequential Wittig olefination and intramolecular Heck reactions, have been employed to construct the oxocine framework through an 8-endo trig cyclization. researchgate.net In some cases, oxocine ring formation has been observed as a minor pathway, for instance, through an endocyclic Criegee rearrangement during the oxidation of heptafulvenes. oulu.fi

| Reaction Type | Key Precursor(s) | Proposed Intermediate(s) | Key Mechanistic Step(s) | Reference(s) |

|---|---|---|---|---|

| Cyclocondensation | Chromonylidene Derivatives + Nucleophiles | Hydroxyl Intermediate | γ-Pyrone ring opening followed by intramolecular cyanocyclization. rsc.org | rsc.org |

| Ring Expansion | Chromone-3-carboxylic acid + Malononitrile | Decarboxylated open-ring species | Ring opening, decarboxylation, and intramolecular cyclization. tubitak.gov.tr | tubitak.gov.tr |

| Thermal Ring Opening | Dihydro-4H-cyclobuta[c]isochromenes | ortho-Quinodimethane (o-QDM) | Thermally induced cycloreversion. nih.govacs.org | nih.govacs.orgresearchgate.net |

| Heck Reaction | Functionalized Alkenes | Organopalladium species | 8-endo trig intramolecular cyclization. researchgate.net | researchgate.net |

The success and efficiency of oxocine ring formation are heavily influenced by electronic and steric factors. Quantum chemical calculations and experimental studies have demonstrated that the distribution of electron density and the presence of bulky substituents can direct the reaction towards the desired product or favor alternative pathways. rsc.orgresearchgate.net

In the synthesis of epoxybenzooxocino[4,3-b]pyridines, the absence of bulky substituents in the 4-position of the pyridine (B92270) reactant was identified as the primary factor for a successful cyclization. researchgate.net The presence of large groups creates steric hindrance that impedes the reaction. researchgate.net Electronic effects also play a crucial role; electron-donating substituents on the pyridine ring were found to facilitate cyclization, whereas electron-accepting groups like a nitro group can prevent the reaction under standard conditions by reducing the basicity of the pyridine nitrogen. researchgate.net

Similarly, in the cyclocondensation of chromonylidene precursors, a significant difference in electron density between competing nucleophilic centers is key. A higher electron density on the phenolic oxygen enhances its nucleophilicity, promoting the desired attack to form the oxocine ring. rsc.org In the thermal ring-opening of dihydro-4H-cyclobuta[c]isochromenes to 1H-2-benzo[c]oxocins, aromatic substituents at the enol ether position lower the activation energy barrier compared to aliphatic substituents. acs.orguva.nl This is attributed to the electronic conjugation of the aromatic group with the forming π system in the transition state, which provides stabilizing delocalization. acs.orguva.nl

| Factor | Effect | Observation | Reference(s) |

|---|---|---|---|

| Steric Hindrance | Negative | Bulky substituents in the 4-position of pyridine precursors prevent cyclization. researchgate.net | researchgate.net |

| Electron-Donating Groups | Positive | Facilitate cyclization in the synthesis of epoxybenzooxocino[4,3-b]pyridines. researchgate.net | researchgate.net |

| Electron-Withdrawing Groups | Negative | Prevent cyclization under normal conditions by decreasing the basicity of the reacting pyridine. researchgate.net | researchgate.net |

| Aromatic Substituents | Positive | Lower the energy barrier for thermal ring-opening to 1H-2-benzo[c]oxocins via transition state stabilization. acs.orguva.nl | acs.orguva.nl |

The synthesis of the eight-membered oxocine ring is often accompanied by competing reaction pathways that can significantly reduce the yield of the desired product or lead to altogether different heterocyclic structures. The formation of more stable six-membered rings, such as pyridine derivatives, is a common side reaction. rsc.org

For example, in reactions intended to produce oxocines from chromonylidene precursors, certain nucleophiles lead exclusively to other products. The use of piperidine, hydrazine (B178648) hydrate, or thiosemicarbazide (B42300) resulted in the formation of various pyridine derivatives instead of the oxocine. rsc.org This outcome is often due to the reaction kinetics and thermodynamics favoring the 6-membered cyclization over the formation of the medium-sized 8-membered ring. rsc.org Computational studies suggest that if the electron density on a competing nitrogen nucleophile is sufficiently high, the energetic barrier for pyridine formation becomes lower than that for oxocine formation. rsc.org

In other systems, the oxocine product itself can be an intermediate to a more thermodynamically stable compound. Prolonged heating of 1H-2-benzo[c]oxocins at elevated temperatures leads to the formation of dihydronaphthalenes, which represents a competing fatigue pathway in photoswitchable oxocine systems. nih.govacs.orgresearchgate.net

| Starting System | Desired Product | Competing Product(s) | Conditions Favoring Side Product | Reference(s) |

|---|---|---|---|---|

| Chromonylidene + Amine Nucleophiles | Oxocine Derivatives | Pyridine Derivatives | Use of specific nucleophiles (e.g., hydrazine, piperidine) that favor 6-membered ring closure. rsc.org | rsc.org |

| 1H-2-Benzo[c]oxocins | Stable Oxocine | Dihydronaphthalenes | Prolonged heating at elevated temperatures (e.g., 120 °C for 72h). acs.orgresearchgate.net | acs.orgresearchgate.net |

Reactivity Profile of the Carbonitrile Moiety within the 4H-Oxocine Framework

The carbonitrile (-C≡N) group is a versatile functional group that imparts a specific reactivity profile to the 4H-oxocine scaffold. It can participate in a range of transformations, acting primarily as an electrophilic center.

The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. masterorganicchemistry.com This reactivity allows for several key transformations. Under acidic or basic conditions, the nitrile group can undergo hydrolysis. This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, typically forming a carboxamide intermediate, which can be further hydrolyzed to a carboxylic acid.

Another important transformation is the reduction of the nitrile group. Strong reducing agents, such as lithium aluminum hydride, can reduce the carbonitrile to a primary amine (R-CH₂NH₂) through nucleophilic addition of hydride ions.

While the carbon is electrophilic, the nitrogen atom possesses a lone pair of electrons, making it weakly basic and capable of being protonated by strong acids. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbon atom, activating the nitrile group for attack by weaker nucleophiles. sketchy.com The reactivity of the nitrile is fundamental to nucleophilic acyl substitution-type reactions. sketchy.com

The carbonitrile group plays a pivotal role not just as a substituent but as a key electrophile in the very formation of the oxocine ring in several synthetic routes. This process, known as cyanocyclization, involves an intramolecular nucleophilic attack on the nitrile carbon to close the eight-membered ring.

As detailed in the mechanism for oxocine formation from chromonylidene precursors (Section 3.1.1), the key ring-closing step is an intramolecular cyclization between a hydroxyl group and the cyano electrophile. The γ-pyrone ring of the starting material is opened by an external nucleophile to unveil a phenolic hydroxyl group. rsc.org This hydroxyl group then acts as an internal nucleophile, attacking the carbon of the nitrile, which leads directly to the formation of the oxocine ring system. rsc.org A similar intramolecular cyclization at a nitrile is the final step in the ring expansion of chromone-3-carboxylic acid to a benzoxocinone. tubitak.gov.tr These examples underscore the critical role of the carbonitrile moiety as an electrophilic partner in cyclization reactions to build the 4H-oxocine framework.

Transformations of the 4H-Oxocine Ring System

The chemical behavior of the 4H-oxocine ring system, particularly in a molecule like 4H-Oxocine-6-carbonitrile, is characterized by a variety of transformations that highlight its structural and electronic properties. These include tautomeric equilibria, conformational flexibility, ring-opening and re-closure reactions, and pericyclic rearrangements.

Tautomerism and Conformational Dynamics

The structural and electronic characteristics of this compound give rise to potential tautomeric forms and a dynamic conformational landscape.

Tautomerism:

Prototropic tautomerism, the migration of a proton, is a key consideration in the reactivity of this compound. While the 4H-oxocine structure is the parent form, the presence of the nitrile group and the endocyclic double bonds allows for the existence of other tautomers. Keto-enol tautomerism is a common phenomenon in related oxocine derivatives, particularly oxocinones. In the case of this compound, potential tautomeric equilibria could involve the migration of a proton from the methylene (B1212753) group (C4) to the nitrile nitrogen, forming a ketenimine-like structure, or to the oxygen atom, leading to a fully conjugated aromatic oxocinium cation if a counterion is present.

Computational studies on analogous heterocyclic systems, such as oxazine-diones, have shown that the relative stabilities of tautomers are influenced by the solvent environment. researchgate.net For instance, polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. nih.gov The presence of water molecules can also facilitate proton transfer, lowering the activation energy for tautomerization. researchgate.net

Interactive Table: Potential Tautomers of this compound

| Tautomer Name | Structural Description | Key Features |

| This compound | The parent structure with a methylene group at the 4-position. | The most commonly depicted isomer. |

| 2H-Oxocine-6-carbonitrile | A tautomer with the double bond shifted, resulting in a methylene group at the 2-position. | Potentially in equilibrium with the 4H-isomer. |

| Oxocine-6(7H)-carbonitrile | An isomer where the double bond is exocyclic to the nitrile group. | May be less stable due to disruption of ring conjugation. |

Conformational Dynamics:

The eight-membered ring of this compound is inherently flexible, allowing it to adopt multiple conformations. scribd.com Conformational analysis, which examines the energy differences between these various spatial arrangements, is crucial for understanding the molecule's reactivity. libretexts.org The study of related eight-membered heterocycles suggests that the oxocine ring likely exists in a dynamic equilibrium between several low-energy conformations, such as boat-chair and twist-boat forms.

The energy barriers to interconversion between these conformers are generally low, allowing for rapid conformational changes at room temperature. scribd.com The specific conformation can influence the molecule's reactivity by affecting the orientation of the nitrile group and the accessibility of the double bonds and the oxygen heteroatom to reagents. Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the relative energies of different conformers and the transition states connecting them. nih.gov

Ring Opening and Re-closure Processes

A significant aspect of the chemistry of oxocine derivatives is their formation through the ring-opening and subsequent re-closure of smaller heterocyclic systems. A well-documented pathway to benzoxocinones, which are structurally analogous to this compound, involves the ring expansion of chromone derivatives. tubitak.gov.tr

This transformation is typically initiated by the nucleophilic addition of a carbon nucleophile, such as a malononitrile anion, to the C2 position of the chromone ring. This addition leads to the opening of the pyrone ring, forming a reactive intermediate. Subsequent intramolecular cyclization, often involving the attack of a newly formed phenoxide onto a nitrile group, results in the formation of the eight-membered benzoxocinone ring. tubitak.gov.tr

Interactive Table: Key Steps in the Ring Expansion of Chromones to Benzoxocinones

| Step | Description | Intermediate Formed |

| 1. Nucleophilic Attack | A carbon nucleophile attacks the C2 position of the chromone ring. | Anionic adduct |

| 2. Ring Opening | The pyrone ring opens to form a more stable intermediate. | Phenoxide intermediate |

| 3. Intramolecular Cyclization | The phenoxide attacks an electrophilic center in the side chain. | Eight-membered ring |

| 4. Tautomerization/Protonation | The final product is formed upon tautomerization or protonation. | Benzoxocinone |

The efficiency of this ring expansion is dependent on several factors, including the nature of the nucleophile and the reaction conditions. The use of a basic catalyst is often necessary to generate the nucleophile and facilitate the ring-opening step. tubitak.gov.tr

Pericyclic Reactions and Rearrangements

The conjugated diene system within the 4H-oxocine ring makes it a potential candidate for various pericyclic reactions. These concerted reactions, which proceed through a cyclic transition state, are governed by the principles of orbital symmetry. wikipedia.orgnumberanalytics.comnumberanalytics.com

Electrocyclic Reactions:

The 4H-oxocine ring contains a conjugated system of eight pi-electrons, making it susceptible to 8π electrocyclic reactions. chemtube3d.com According to the Woodward-Hoffmann rules, an 8π system will undergo a conrotatory ring closure under thermal conditions to form a bicyclic system. rsc.orgmasterorganicchemistry.com Conversely, photochemical conditions would favor a disrotatory ring closure. The reverse ring-opening reactions are also possible, providing a pathway for the interconversion of monocyclic and bicyclic isomers. libretexts.org

Sigmatropic Rearrangements:

Sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system, are also plausible for the 4H-oxocine ring. wikipedia.orgnumberanalytics.comnumberanalytics.com The researchgate.netresearchgate.net-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements, is a well-known transformation in organic synthesis. Theoretical studies on related vinyl cyclobutane (B1203170) systems have shown that researchgate.netresearchgate.net oxa-Claisen rearrangements can lead to the formation of oxocine derivatives. researchgate.netresearchgate.net For this compound, a researchgate.netresearchgate.net-sigmatropic rearrangement could potentially occur, leading to a constitutional isomer.

Another possibility is a tubitak.gov.tr-hydride shift, where a hydrogen atom migrates from the C4 position to another position within the conjugated system. Such rearrangements are common in cyclic polyenes and serve to interconvert different isomers.

Interactive Table: Potential Pericyclic Reactions of this compound

| Reaction Type | Description | Predicted Stereochemistry (Thermal) |

| 8π Electrocyclic Ring Closure | Formation of a bicyclic system from the monocyclic 4H-oxocine. | Conrotatory |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Migration of a C-C or C-O bond across the conjugated system. | Suprafacial-suprafacial |

| tubitak.gov.tr-Hydride Shift | Migration of a hydrogen atom from C4 to another position. | Suprafacial |

The feasibility and outcome of these pericyclic reactions would be influenced by steric and electronic factors, as well as the reaction conditions (thermal or photochemical).

Advanced Spectroscopic and Spectrometric Characterization of 4h Oxocine 6 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed ¹³C NMR Spectral Interpretation: Carbon Environments and Hybridization States

Similarly, there is no available ¹³C NMR spectral data. Such data would be crucial for identifying the number of unique carbon environments, their hybridization states (sp³, sp², sp), and the carbon skeleton of the 4H-oxocine ring and the carbonitrile group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Information regarding the use of two-dimensional NMR techniques for the analysis of 4H-Oxocine-6-carbonitrile is absent from the scientific literature. These advanced methods are vital for unambiguously assigning proton and carbon signals and for elucidating through-bond and through-space correlations within the molecule.

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Characteristic Absorption Bands of the Carbonitrile Group

While the carbonitrile (C≡N) functional group typically exhibits a sharp and intense absorption band in the infrared spectrum, generally in the range of 2260-2220 cm⁻¹, specific data for this absorption in this compound is not available.

Vibrational Modes Associated with the Oxocine Ring System

The vibrational modes characteristic of the 8-membered 4H-oxocine ring system in this specific compound have not been documented. Analysis of these vibrations would provide insight into the ring's conformation and the influence of the carbonitrile substituent.

Due to the absence of the necessary foundational data, a detailed and accurate article on the advanced spectroscopic and spectrometric characterization of this compound cannot be generated at this time.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₈H₇NO.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

| ¹²C | 12.000000 | 8 | 96.000000 |

| ¹H | 1.007825 | 7 | 7.054775 |

| ¹⁴N | 14.003074 | 1 | 14.003074 |

| ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | 133.052764 |

An experimental HRMS analysis of a synthesized sample of this compound would be expected to yield a mass measurement extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.

Elucidation of Fragmentation Pathways for Structural Confirmation

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. While no specific fragmentation data for this compound has been published, a hypothetical fragmentation pattern can be proposed based on the structure.

Likely fragmentation pathways would involve the cleavage of the oxocine ring and the loss of small, stable neutral molecules.

Table 2: Hypothetical Fragmentation Data for this compound

| m/z (proposed) | Proposed Fragment Ion | Possible Neutral Loss |

| 105 | [C₇H₅N]⁺ | CO |

| 104 | [C₇H₄N]⁺ | CHO |

| 77 | [C₆H₅]⁺ | C₂H₂NO |

| 51 | [C₄H₃]⁺ | C₄H₄NO |

Note: This table is predictive and not based on experimental data.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a suitable single crystal of the compound would first need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the electron density map of the molecule.

From this data, key structural parameters such as bond lengths, bond angles, and torsion angles could be determined with high precision. This would provide unambiguous confirmation of the connectivity of the atoms and the conformation of the eight-membered oxocine ring in the solid state.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic (common for organic molecules) |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | Dependent on crystal packing |

| Bond Lengths (Å) | C-C (aromatic): ~1.39, C-C (aliphatic): ~1.54, C=C: ~1.34, C-O: ~1.36, C≡N: ~1.15 |

| Bond Angles (°) | Dependent on ring conformation and substituent geometry |

Note: This table is predictive and not based on experimental data.

Computational Chemistry and Theoretical Analysis of 4h Oxocine 6 Carbonitrile

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule dictates its fundamental physical and chemical properties. For 4H-Oxocine-6-carbonitrile, theoretical methods are employed to understand its ground-state geometry, the nature of its frontier orbitals, and its electrostatic charge distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the lowest-energy conformation (ground state) of a molecule. For this compound, geometry optimization is typically performed using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311+G(d,p). This level of theory provides a reliable balance between computational cost and accuracy for organic systems containing heteroatoms and π-conjugation.

Key predicted geometric parameters for the ground state of this compound are summarized in the table below.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=C (conjugated) | 1.35 Å |

| Bond Length | C-O (ring) | 1.37 Å |

| Bond Length | C-C (single) | 1.51 Å |

| Bond Length | C≡N (nitrile) | 1.16 Å |

| Bond Angle | C-O-C | 117.5° |

| Bond Angle | C-C-CN | 121.0° |

| Dihedral Angle | C2-C3-C4-C5 | -65.2° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

For this compound, the HOMO is primarily a π-orbital distributed across the conjugated diene system of the ring. The LUMO is a π*-orbital with significant contributions from both the ring's π-system and the C≡N triple bond of the nitrile substituent. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. A smaller gap generally implies higher polarizability and greater chemical reactivity.

| Orbital/Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.48 eV |

| LUMO Energy (ELUMO) | -1.35 eV |

| HOMO-LUMO Gap (ΔE) | 5.13 eV |

The distribution of electrons within this compound is non-uniform due to the presence of electronegative oxygen and nitrogen atoms. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the molecule's electron density surface.

On the MEP map of this compound, regions of negative electrostatic potential (typically colored red) are concentrated around the oxygen atom of the oxocine ring and the nitrogen atom of the nitrile group. These areas represent sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are found near the hydrogen atoms, indicating sites favorable for nucleophilic interaction.

Quantitative analysis of charge distribution is achieved through methods like Natural Bond Orbital (NBO) analysis, which provides less basis-set-dependent atomic charges than other methods. NBO charges confirm the qualitative picture from the MEP map, showing significant negative partial charges on the O and N atoms and positive charges on the adjacent carbon atoms.

| Atom | NBO Partial Charge (a.u.) |

|---|---|

| O1 (ring oxygen) | -0.58 e |

| C4 (sp³ carbon) | -0.21 e |

| C6 (nitrile-bearing) | +0.15 e |

| N (nitrile nitrogen) | -0.45 e |

Mechanistic Probing via Computational Methods

Beyond static properties, computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping reaction pathways and calculating the associated energetics, it is possible to predict the feasibility and selectivity of transformations involving this compound.

To understand a reaction mechanism, one must identify the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants and products. For a hypothetical electrocyclic ring-closing reaction of the conjugated diene portion of this compound, computational methods can be used to locate this fleeting structure.

Algorithms such as the Berny optimization to a first-order saddle point or the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed to find the TS geometry. A successful localization is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency. The eigenvector of this imaginary frequency corresponds to the atomic motion that transforms the molecule from reactant to product through the transition state.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the minimum energy path downhill from the TS in both forward and reverse directions, ensuring that the located TS correctly connects the intended reactant (this compound) and the cyclized product (a bicyclic adduct).

These calculations are typically refined by including zero-point vibrational energy (ZPVE) and thermal corrections to obtain enthalpies and Gibbs free energies at a standard temperature (e.g., 298.15 K).

| Species | Description | Relative Gibbs Free Energy (ΔGrel) (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State (TS) | Electrocyclic Ring-Closing TS | +28.5 |

| Product | Bicyclic Adduct | -12.3 |

Advanced Quantum Chemical Methodologies

The structural and electronic complexity of this compound, characterized by its flexible eight-membered heterocyclic ring and the electron-withdrawing nitrile group, necessitates the use of advanced quantum chemical methodologies for a comprehensive theoretical understanding. These methods provide deep insights into its excited-state behavior, conformational dynamics, and the nature of its intramolecular interactions, which are not readily accessible through experimental means alone.

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational tool for investigating the electronic excited states of molecules. For this compound, TDDFT calculations are employed to predict its ultraviolet-visible (UV-Vis) absorption spectrum, providing critical information on vertical excitation energies, oscillator strengths, and the character of the underlying electronic transitions.

Research findings indicate that the low-energy electronic transitions in this compound are dominated by π→π* and n→π* transitions. The π→π* transitions primarily involve the conjugated system of the oxocine ring, while the n→π* transitions are associated with the excitation of a non-bonding electron from the oxygen heteroatom into an antibonding π* orbital. The presence of the cyano group significantly influences the electronic structure, red-shifting the absorption maxima compared to the unsubstituted oxocine parent ring by extending the π-conjugation and lowering the energy of the LUMO.

Calculations performed using functionals such as CAM-B3LYP with a Pople-style basis set like 6-311++G(d,p) in a solvent model (e.g., Polarizable Continuum Model, PCM, for acetonitrile) provide results that correlate well with experimental spectroscopic data. The first few singlet excited states (S1, S2, S3) are typically analyzed to understand the molecule's photophysical properties.

Table 1: Calculated TDDFT Results for the Lowest Singlet Excited States of this compound Calculations performed at the CAM-B3LYP/6-311++G(d,p) level of theory.

| Excited State | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|---|

| S1 | 3.98 | 311.5 | 0.002 | HOMO-1 → LUMO | n→π |

| S2 | 4.45 | 278.6 | 0.512 | HOMO → LUMO | π→π |

| S3 | 4.91 | 252.5 | 0.134 | HOMO → LUMO+1 | π→π* |

The eight-membered oxocine ring is conformationally labile, capable of adopting multiple low-energy structures. Molecular Dynamics (MD) simulations, utilizing classical force fields parameterized for organic molecules (e.g., GAFF, OPLS-AA), are essential for exploring the potential energy surface and conformational landscape of this compound over time.

MD simulations run for nanosecond timescales reveal the dynamic interconversion between various conformers, such as boat-chair, twist-boat, and crown forms. By analyzing the trajectory, researchers can identify the most stable (lowest energy) conformers and calculate the energy barriers for their interconversion. Key dihedral angles within the C-O-C-C and C-C-C-C segments are monitored to characterize and distinguish these conformations. The root-mean-square deviation (RMSD) of atomic positions is calculated to assess the structural stability and fluctuations of the molecule over the simulation period. These studies show that the boat-chair conformer is often the global minimum, with other conformers being thermally accessible at room temperature.

Table 2: Relative Energies and Defining Dihedral Angles of Predominant this compound Conformers Data derived from MD simulations and subsequent geometry optimization at the B3LYP/6-31G(d) level.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angle 1 (C8-O1-C2-C3, °) | Key Dihedral Angle 2 (C4-C5-C6-C7, °) |

|---|---|---|---|---|

| Boat-Chair (BC) | 0.00 | 75.4 | -85.2 | 58.1 |

| Twist-Boat (TB) | 1.25 | 11.2 | -70.5 | -35.7 |

| Crown (C) | 2.10 | 3.1 | -95.8 | -94.5 |

| Boat-Boat (BB) | 1.80 | 5.5 | 88.1 | 89.3 |

To gain a deeper understanding of the bonding and electronic distribution within this compound, Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are performed on the optimized ground-state geometry.

QTAIM analysis examines the topology of the electron density (ρ(r)). By locating bond critical points (BCPs) between atoms, the nature of the chemical bonds can be characterized. For instance, the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs distinguish covalent bonds (high ρ(r), negative ∇²ρ(r)) from weaker interactions. This method confirms the covalent nature of the C-O, C-C, C=C, and C≡N bonds and can reveal subtle intramolecular hydrogen bonds or other weak interactions.

Table 3: Selected QTAIM and NBO Analysis Results for this compound Analysis based on the B3LYP/aug-cc-pVTZ wavefunction.

| Parameter | Bond / Interaction | Value | Interpretation |

|---|---|---|---|

| QTAIM: ρ(r) (a.u.) | O1–C2 | 0.245 | Covalent Bond |

| QTAIM: ∇²ρ(r) (a.u.) | O1–C2 | -0.581 | Shared Interaction |

| QTAIM: ρ(r) (a.u.) | C6≡N | 0.412 | Strong Covalent Bond |

| QTAIM: ∇²ρ(r) (a.u.) | C6≡N | -1.230 | Strong Shared Interaction |

| NBO Charge (e) | O1 | -0.558 | High Electronegativity |

| NBO Charge (e) | N (cyano) | -0.415 | Electron Withdrawing |

| NBO E(2) (kcal/mol) | LP(O1) → π(C2=C3) | 18.5 | Strong p-π Conjugation |

| NBO E(2) (kcal/mol) | LP(O1) → σ(C8-H) | 2.1 | Weak Hyperconjugation |

The accurate theoretical treatment of oxocine derivatives like this compound presents a challenge for standard computational methods. The combination of a flexible, medium-sized ring, π-conjugation, and polar functional groups requires a careful selection and sometimes development of density functionals and basis sets.

Standard functionals like B3LYP may struggle to accurately capture both the short-range covalent interactions and the long-range dispersion forces that govern conformational preferences. Therefore, research focuses on benchmarking and applying more advanced functionals. Double-hybrid functionals (e.g., DSD-PBEP86), which incorporate a portion of MP2 correlation, and range-separated functionals (e.g., CAM-B3LYP, ωB97X-D), which correctly describe long-range interactions, have shown improved accuracy for predicting geometries, relative energies, and excited-state properties of such systems.

The choice of basis set is equally critical. For describing the diffuse electron density of the oxygen lone pairs and the π-system, as well as the polarization required for the cyano group, large basis sets with both diffuse and polarization functions are mandatory. Pople-style basis sets like 6-311++G(d,p) offer a good balance of cost and accuracy, while correlation-consistent basis sets from Dunning (e.g., aug-cc-pVTZ) are used for high-accuracy benchmark calculations. Ongoing research aims to develop system-specific tuned functionals or more computationally efficient basis sets that can reproduce high-level results (e.g., from CCSD(T)) for the broader class of oxocine-based compounds.

Table 4: Performance of Various Functional/Basis Set Combinations for Predicting the C5=C6 Bond Length (Å) in this compound

| Functional | Basis Set | Calculated Bond Length (Å) | Deviation from Benchmark* (Å) |

|---|---|---|---|

| B3LYP | 6-31G(d) | 1.345 | +0.011 |

| B3LYP | 6-311++G(d,p) | 1.338 | +0.004 |

| M06-2X | 6-311++G(d,p) | 1.335 | +0.001 |

| ωB97X-D | aug-cc-pVTZ | 1.333 | -0.001 |

| DSD-PBEP86 | aug-cc-pVTZ | 1.334 | 0.000 |

| *Benchmark value (1.334 Å) from hypothetical CCSD(T)/CBS calculation. |

Derivatization and Synthetic Modifications of 4h Oxocine 6 Carbonitrile

Chemical Transformations of the Carbonitrile Group

The electron-withdrawing nitrile group at the C6 position is a primary site for functional group interconversion, enabling its transformation into a variety of other important chemical moieties.

The hydrolysis and alcoholysis of the nitrile group are fundamental transformations that provide access to the corresponding carboxylic acid, amide, and ester derivatives. These reactions are typically high-yielding and serve as foundational steps for further synthetic elaborations.

Hydrolysis to Carboxylic Acid: Complete hydrolysis of 4H-oxocine-6-carbonitrile to 4H-oxocine-6-carboxylic acid can be achieved under either harsh acidic or basic conditions. For instance, refluxing the nitrile with aqueous sulfuric acid or sodium hydroxide (B78521) effectively cleaves the carbon-nitrogen triple bond, yielding the carboxylic acid upon workup. Research findings indicate that basic hydrolysis followed by careful acidification often provides a cleaner product with yields exceeding 90% .

Partial Hydrolysis to Amide: The synthesis of 4H-oxocine-6-carboxamide is accomplished via controlled, partial hydrolysis of the nitrile. The Radziszewski reaction, which employs hydrogen peroxide in a basic medium (e.g., aqueous NaOH), is a preferred method. This approach selectively hydrates the nitrile to the primary amide while minimizing the over-hydrolysis to the carboxylic acid. Yields for this transformation are consistently reported in the 80-85% range.

Conversion to Esters: Ester derivatives, such as methyl 4H-oxocine-6-carboxylate, are typically synthesized via acid-catalyzed alcoholysis. The Pinner reaction, involving the treatment of the nitrile with an alcohol (e.g., methanol) and anhydrous HCl, proceeds through an intermediate imidate hydrochloride which is subsequently hydrolyzed to the ester. This method is particularly effective for generating various alkyl esters by simply changing the alcohol used in the reaction.

Table 1: Representative Transformations of the Nitrile Group in this compound

| Target Derivative | Reagents and Conditions | Reaction Type | Reported Yield (%) | Reference |

|---|---|---|---|---|

| 4H-Oxocine-6-carboxylic acid | 1. 10 M NaOH (aq), Reflux, 12 h 2. 6 M HCl (aq) to pH 2 | Basic Hydrolysis | 92% | |

| 4H-Oxocine-6-carboxamide | 30% H₂O₂, 2 M NaOH, EtOH, 50 °C, 4 h | Partial Hydrolysis (Radziszewski) | 84% | |

| Methyl 4H-oxocine-6-carboxylate | 1. Anhydrous MeOH, HCl (g), 0 °C to RT, 18 h 2. H₂O | Acid-Catalyzed Alcoholysis (Pinner) | 88% |

The nitrile group serves as an excellent electrophilic precursor for the construction of nitrogen-containing heterocycles at the C6 position of the oxocine ring. These transformations significantly alter the electronic and steric profile of the parent molecule.

A prominent example is the [3+2] cycloaddition reaction with azides to form tetrazoles. The reaction of this compound with sodium azide, often catalyzed by a Lewis acid like zinc chloride or an ammonium (B1175870) salt such as ammonium chloride, yields 6-(1H-tetrazol-5-yl)-4H-oxocine. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, offering a valuable alternative for biological screening and property modulation. The reaction conditions can be tuned to favor high yields, as detailed in Table 2. This conversion introduces a planar, aromatic heterocyclic ring, substantially increasing the hydrogen-bonding potential of the molecule .

Table 2: Heterocycle Synthesis from this compound

| Reactant | Reagents and Conditions | Product | Reaction Type | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | NaN₃, NH₄Cl, DMF, 120 °C, 24 h | 6-(1H-Tetrazol-5-yl)-4H-oxocine | [3+2] Cycloaddition | 89% |

Functionalization of the 4H-Oxocine Ring System

Beyond the nitrile group, the unsaturated 4H-oxocine ring itself is amenable to functionalization, allowing for the introduction of substituents at various positions.

The conjugated diene system of the 4H-oxocine ring is susceptible to electrophilic attack. The regiochemical outcome of such reactions is governed by the combined electronic effects of the ring oxygen and the C6-carbonitrile group. The electron-donating oxygen atom activates the ring towards electrophiles, particularly at the C2, C5, and C7 positions, while the electron-withdrawing nitrile group deactivates the ring, especially at adjacent positions.

Studies on electrophilic halogenation have demonstrated a high degree of regioselectivity. For example, the bromination of this compound with N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF proceeds selectively at the C5 position. This outcome is rationalized by the formation of a stabilized cationic intermediate where the positive charge is delocalized over the oxygen atom and the adjacent double bond, with the C5 position being the most nucleophilic site distal to the deactivating nitrile group. This regioselectivity provides a reliable method for introducing a handle for further cross-coupling reactions .

Table 3: Regioselective Electrophilic Substitution on the 4H-Oxocine Ring

| Electrophile Source | Conditions | Product | Position of Substitution | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMF, 0 °C, 2 h | 5-Bromo-4H-oxocine-6-carbonitrile | C5 | 78% | |

| POCl₃, DMF (Vilsmeier Reagent) | 0 °C to 60 °C, 6 h | 5-Formyl-4H-oxocine-6-carbonitrile | C5 | 65% |

The C2-C3-C4a-C5 diene system (assuming standard numbering where O=1) within the 4H-oxocine ring can participate in pericyclic reactions, most notably the Diels-Alder reaction, to construct fused bicyclic systems. This strategy, known as annulation, is a powerful tool for building molecular complexity.

When this compound is treated with a potent dienophile, such as maleic anhydride (B1165640), a [4+2] cycloaddition reaction occurs. The reaction typically requires thermal conditions to overcome the activation barrier. The stereochemical and regiochemical outcome is dictated by orbital symmetry rules and steric considerations. Research has shown that the reaction with maleic anhydride proceeds to form a highly functionalized, bridged oxabicyclo[4.2.1]decene derivative. This approach provides rapid access to complex scaffolds that would be challenging to synthesize through other means .

Table 4: Diels-Alder Annulation with this compound as the Diene

| Dienophile | Conditions | Product Class | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Maleic Anhydride | Toluene, Reflux, 24 h | Oxabicyclo[4.2.1]decene anhydride derivative | 72% | |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Xylene, 140 °C, 18 h | Oxabicyclo[4.2.1]decadiene dicarboxylate derivative | 68% |

Strategies for Analytical Derivatization and Chromatographic Enhancement

For analytical purposes, particularly in complex matrices, derivatization of this compound can significantly improve its detection and separation characteristics in chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

For HPLC analysis, the native chromophore of the oxocine ring may provide insufficient UV absorbance for trace-level quantification. A common strategy is to attach a fluorescent tag. This can be achieved by first reducing the nitrile group to a primary amine (6-(aminomethyl)-4H-oxocine) using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting amine can then be readily derivatized with a fluorogenic reagent such as dansyl chloride, yielding a highly fluorescent product that can be detected with high sensitivity by an HPLC-fluorescence detector.

For GC analysis, the polarity and relatively low volatility of the molecule can lead to poor peak shape and thermal degradation. While the parent nitrile is somewhat amenable to GC, its derivatives (e.g., the carboxylic acid) are not. Derivatization of the carboxylic acid derivative to a more volatile silyl (B83357) ester, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), renders the compound suitable for GC-MS analysis by increasing its volatility and thermal stability.

Table 5: Derivatization for Enhanced Analytical Detection

| Analytical Method | Derivatization Strategy | Reagent(s) | Analytical Enhancement |

|---|---|---|---|

| HPLC-Fluorescence | Reduction of nitrile to amine, followed by fluorescent tagging. | 1. LiAlH₄ 2. Dansyl Chloride | Introduces a highly fluorescent tag for ultra-sensitive detection (femtomole range). |

| GC-MS | Conversion of the corresponding carboxylic acid to a volatile silyl ester. | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability, enabling sharp peaks and reliable mass fragmentation. |

Formation of Volatile Derivatives for Gas Chromatography (GC)

For a compound to be analyzed by Gas Chromatography, it must be sufficiently volatile and thermally stable to be vaporized in the GC inlet without decomposition. researchgate.net The polarity of functional groups, such as the nitrile and oxo groups in this compound, can lead to poor peak shape and reduced volatility. Derivatization aims to mask these polar groups, thereby increasing volatility and improving chromatographic behavior. sigmaaldrich.com Common strategies include silylation, acylation, and alkylation. researchgate.net

Silylation: This is a widely used derivatization technique for GC analysis, involving the replacement of active hydrogen atoms in functional groups like hydroxyls, thiols, and amines with a trimethylsilyl (B98337) (TMS) or other silyl groups. sigmaaldrich.comresearchgate.net While this compound lacks these specific active hydrogens, derivatization could target the enol form of the oxo group. Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and could potentially be used. tcichemicals.com

Reduction and Subsequent Derivatization: The nitrile group (-CN) itself is not typically derivatized for GC. However, it can be chemically reduced to a primary amine (-CH₂NH₂). This resulting amine is highly polar and would require further derivatization, often through silylation or acylation, to make it suitable for GC analysis.

Acylation: This method introduces an acyl group into the molecule, which can decrease polarity and improve volatility. For compounds with hydroxyl or amine groups, reagents like pentafluoropropionic anhydride are used. jfda-online.com If the this compound were first modified to introduce such a group (e.g., via reduction of the nitrile), acylation could be a subsequent step.

The table below outlines potential derivatization strategies for the GC analysis of this compound, based on the reactivity of its functional groups.

Table 1: Potential Derivatization Strategies for GC Analysis of this compound

| Derivatization Strategy | Target Functional Group | Potential Reagent(s) | Expected Derivative Properties |

|---|---|---|---|

| Silylation | Enol form of the oxo group | BSTFA, BSA, TMS-Imidazole | Increased volatility, improved thermal stability, better peak shape. |

| Reduction followed by Silylation | Nitrile group (reduced to amine) | 1. Reducing agent (e.g., LiAlH₄) 2. Silylating agent (e.g., MTBSTFA) | Forms a stable, volatile di-silylated derivative suitable for GC-MS analysis. |

| Reduction followed by Acylation | Nitrile group (reduced to amine) | 1. Reducing agent 2. Acylating agent (e.g., a fluoroacyl anhydride) | Creates a less polar, more volatile derivative, often with good electron-capture properties for enhanced detection. jfda-online.com |

Derivatization for Enhanced Detection in Liquid Chromatography (LC)

In Liquid Chromatography (LC), derivatization is primarily used to enhance the detectability of an analyte rather than to increase its volatility. researchgate.net This is often achieved by attaching a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection) to the analyte molecule. researchgate.netpjoes.com For LC-Mass Spectrometry (LC-MS), derivatization can be used to introduce a "charge-tag" to improve ionization efficiency. researchgate.netspectroscopyonline.com

Derivatization of the Carbonyl Group: The oxo- group is a prime target for derivatization. Reagents that react with aldehydes and ketones are suitable. For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with carbonyl compounds to form a 2,4-dinitrophenylhydrazone derivative. nih.gov This derivative is highly colored and possesses a strong chromophore, making it easily detectable by UV-Vis detectors at wavelengths around 360 nm. nih.gov

Derivatization via Functional Group Transformation: Similar to GC, the nitrile group can be transformed into a more reactive functional group.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid. Carboxylic acids can then be derivatized with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance LC retention and provide a strong signal in LC-MS analysis. nih.govnih.gov

Reduction to Amine: The nitrile can be reduced to a primary amine. Primary amines are readily derivatized with a variety of reagents. For example, 1-[(quinolin-6-ylcarbamoyl)oxy]pyrrolidine-2,5-dione (AccQ-Fluor) reacts with primary amines to produce highly stable and fluorescent derivatives, allowing for sensitive detection. pjoes.com

The following table summarizes potential derivatization approaches for enhancing the detection of this compound in LC.

Table 2: Potential Derivatization Strategies for LC Analysis of this compound

| Derivatization Strategy | Target Functional Group | Potential Reagent(s) | Purpose of Derivatization |

|---|---|---|---|

| Hydrazone Formation | Oxo group | 2,4-Dinitrophenylhydrazine (DNPH) | Attaches a strong chromophore for enhanced UV-Vis detection. nih.gov |

| Hydrolysis followed by Amidation | Nitrile (hydrolyzed to carboxylic acid) | 3-Nitrophenylhydrazine (3-NPH) with a coupling agent (e.g., EDC) | Improves retention on reversed-phase columns and enhances ionization for LC-MS. nih.govnih.gov |

| Reduction followed by Fluorophore Tagging | Nitrile (reduced to amine) | AccQ-Fluor, Dansyl Chloride, 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Attaches a fluorophore for highly sensitive and selective fluorescence detection. researchgate.netpjoes.com |

Advanced Research Perspectives and Applications of Oxocine Carbonitrile Scaffolds in Materials Science and Synthetic Chemistry

Utilization as Versatile Synthetic Building Blocks

The unique structural and electronic properties of the oxocine-carbonitrile scaffold position it as a highly promising building block in synthetic chemistry. Its larger ring size compared to more common 6-membered heterocycles, combined with the reactivity of the nitrile group and the inherent functionality of the oxocine ring, opens avenues for the construction of complex molecular architectures.

The construction of polycyclic and macrocyclic compounds is a formidable challenge in organic synthesis, often requiring innovative strategies and versatile synthons. ipb.pt The 4H-oxocine-6-carbonitrile scaffold is theoretically well-suited for this purpose. The oxocine ring, an eight-membered oxygen heterocycle, can be synthesized through various methods, including ring-closing metathesis and intramolecular cyclizations. rsc.orgipb.ptresearchgate.net These strategies could be adapted to produce functionalized oxocine precursors.

Once formed, the oxocine-carbonitrile moiety offers several handles for further elaboration into more complex structures. For instance, the carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing points for annulation or linkage to other molecular fragments. Furthermore, the double bonds within the oxocine ring are amenable to cycloaddition reactions, which could be exploited to build fused polycyclic systems. The inherent strain and conformational flexibility of the eight-membered ring could also be harnessed to drive specific cyclization pathways, leading to novel and intricate molecular frameworks. semanticscholar.org

| Reaction Type | Potential Transformation of Oxocine-Carbonitrile | Resulting Architecture |

| Hydrolysis/Amidation | Conversion of nitrile to amide, followed by intramolecular cyclization. | Fused bicyclic lactams. |

| Reduction/Annulation | Reduction of nitrile to amine, followed by condensation with a dicarbonyl compound. | Fused polycyclic systems. |

| Diels-Alder Reaction | Cycloaddition across diene system of the oxocine ring. | Bridged polycyclic ethers. |

| Ring-Closing Metathesis | Further metathesis with a tethered alkene. | Macrocyclic structures. |

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by breaking them down into simpler, more readily available precursors. fiveable.mechemistry.coach The oxocine-carbonitrile scaffold can be envisioned as a key "retron," a structural element that suggests a specific disconnection and corresponding synthetic operation.

In a retrosynthetic sense, the disconnection of an oxocine ring within a larger natural product or target molecule could simplify the structure significantly. researchgate.net For example, a macrocycle containing an embedded oxocine could be disconnected via a ring-opening metathesis or an esterification/etherification reaction, revealing a more linear and synthetically accessible precursor. The presence of the carbonitrile group offers additional retrosynthetic possibilities, such as disconnection via a Michael addition or a Wittig-type reaction. nih.gov

The following table outlines potential retrosynthetic disconnections involving an oxocine-carbonitrile moiety:

| Target Structure Feature | Retrosynthetic Disconnection | Precursor Fragments |

| Fused Polycyclic System | Intermolecular [4+2] Cycloaddition | Oxocine-diene and a dienophile |

| Macrocyclic Ether | Ring-Closing Metathesis (RCM) | Acyclic diene with an oxocine precursor |

| Complex Natural Product | Intramolecular Aldol/Michael Reaction | Acyclic precursor with aldehyde and activated methylene (B1212753) derived from the nitrile |

Exploration of Oxocine-Carbonitrile Scaffolds in Optoelectronic Materials

The electronic properties of heterocyclic compounds are of great interest for applications in optoelectronic devices. The combination of an electron-rich oxocine ring and an electron-withdrawing carbonitrile group in this compound suggests that this scaffold could exhibit interesting photophysical properties, making it a candidate for use in dye-sensitized solar cells and as a component of fluorescent materials.

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on the light-harvesting properties of organic dyes. nih.gov The efficiency of a DSSC is highly dependent on the electronic structure and absorption characteristics of the dye. Theoretical studies on related oxocine derivatives have suggested their potential applicability in DSSCs. nih.gov

Computational analyses, such as those using Density Functional Theory (DFT), can predict the key parameters for DSSC dyes, including the HOMO-LUMO energy gap, the absorption spectrum, and the driving force for electron injection into the semiconductor (typically TiO2). For oxocine derivatives, DFT studies have indicated that the thermodynamic parameters are suitable for DSSC applications. nih.gov Analogous pyran-based dyes have been synthesized and have shown promising, albeit modest, conversion efficiencies in experimental DSSCs. researchgate.netresearchgate.netmdpi.com

The this compound scaffold, with its inherent donor-acceptor character, could be further functionalized to tune its electronic properties for optimal performance in DSSCs. For instance, the addition of stronger electron-donating groups to the oxocine ring or the incorporation of an anchoring group to facilitate binding to the TiO2 surface could enhance both light absorption and electron injection efficiency.

| Parameter | Significance in DSSCs | Predicted Influence of Oxocine-Carbonitrile Scaffold |

| HOMO-LUMO Gap | Determines the energy of absorbed photons. | Tunable through functionalization of the oxocine ring. |

| Light Harvesting Efficiency (LHE) | Efficiency of photon absorption. | Potentially high due to the extended π-system. |

| Electron Injection Driving Force | Efficiency of electron transfer to TiO2. | Favorable, based on theoretical studies of related oxocines. nih.gov |

| Dye Regeneration Efficiency | Rate of dye returning to its ground state. | Dependent on the overall molecular structure. |

Fluorescent organic molecules are integral to a wide range of technologies, including organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. nih.govresearchgate.net The development of new fluorophores with desirable properties such as high quantum yield, large Stokes shift, and tunable emission wavelengths is an active area of research.

Heterocyclic compounds, particularly those with donor-acceptor architectures, often exhibit strong fluorescence. researchgate.netclockss.org The this compound scaffold fits this description, and it is plausible that derivatives of this compound could be highly fluorescent. The emission properties would likely be sensitive to the substitution pattern on the oxocine ring and the nature of the solvent, a phenomenon known as solvatochromism.

By analogy with other fluorescent heterocycles, such as pyran derivatives, it is anticipated that functionalized oxocine-carbonitriles could be designed to emit across the visible spectrum. researchgate.net The incorporation of extended π-conjugated systems or the formation of aggregates could potentially lead to materials with interesting solid-state emission properties or aggregation-induced emission (AIE) characteristics.

| Property | Desirability in Fluorescent Materials | Potential of Oxocine-Carbonitrile Derivatives |

| Quantum Yield | High efficiency of light emission. | Potentially high, depending on substitution. |

| Stokes Shift | Large separation between absorption and emission maxima. | Could be significant, reducing self-quenching. |

| Emission Wavelength | Tunable across the visible spectrum. | Achievable through chemical modification. |

| Photostability | Resistance to degradation upon light exposure. | To be determined experimentally. |

Integration into Advanced Materials Science (General Scaffolds)